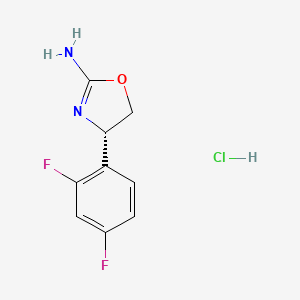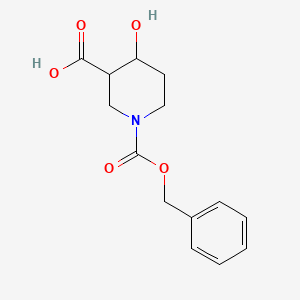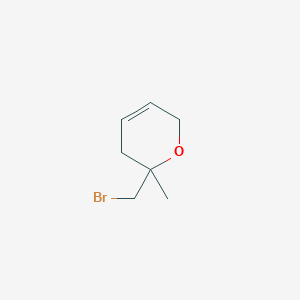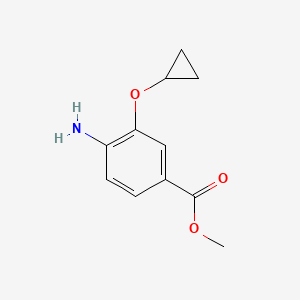
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group and an oxazolamine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring and the introduction of the difluorophenyl group. Common reagents used in these reactions include fluorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the difluorophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Aplicaciones Científicas De Investigación
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-(2,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- (4S)-4-(2,4-dibromophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- (4S)-4-(2,4-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
Uniqueness
Compared to similar compounds, (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is unique due to the presence of the difluorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9ClF2N2O |
|---|---|
Peso molecular |
234.63 g/mol |
Nombre IUPAC |
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H8F2N2O.ClH/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8;/h1-3,8H,4H2,(H2,12,13);1H/t8-;/m1./s1 |
Clave InChI |
FMLBGAGTYFOMIL-DDWIOCJRSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)N)C2=C(C=C(C=C2)F)F.Cl |
SMILES canónico |
C1C(N=C(O1)N)C2=C(C=C(C=C2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)


![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)


![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)



![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
